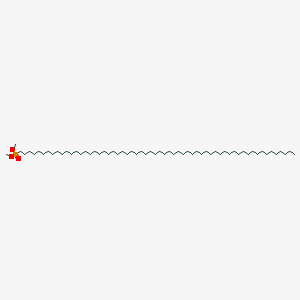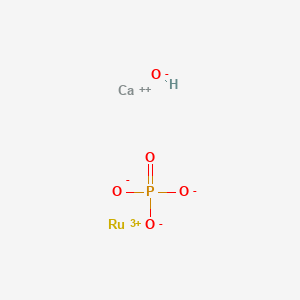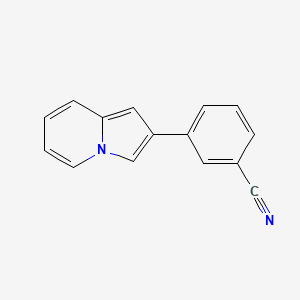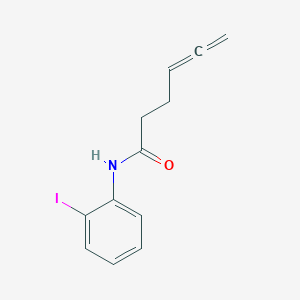![molecular formula C18H14ClNO4 B14192147 {1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid CAS No. 924634-97-9](/img/structure/B14192147.png)
{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the chloro group or the carbonyl group, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of {1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Chloroindole: Shares the indole core and chloro substituent but lacks the benzyloxycarbonyl and acetic acid groups.
N-Benzyloxycarbonylindole: Contains the benzyloxycarbonyl group but lacks the chloro and acetic acid substituents.
Uniqueness
- The combination of the benzyloxycarbonyl, chloro, and acetic acid groups in {1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid provides a unique set of chemical properties and biological activities that distinguish it from other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
924634-97-9 |
|---|---|
Formule moléculaire |
C18H14ClNO4 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
2-(5-chloro-1-phenylmethoxycarbonylindol-3-yl)acetic acid |
InChI |
InChI=1S/C18H14ClNO4/c19-14-6-7-16-15(9-14)13(8-17(21)22)10-20(16)18(23)24-11-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,21,22) |
Clé InChI |
OPGGEGQBNGTQSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=CC(=C3)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)


![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)

![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)


